(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-16-7-9-17(10-8-16)6-3-11-20-14-5-2-4-13(12-14)15(18)19/h2,4-5,12,18-19H,3,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDLCHCZTJYGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179272 | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-55-7 | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[3-(4-methyl-1-piperazinyl)propoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound, such as (3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid, with a halide or pseudo-halide under the influence of a palladium catalyst.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Biological Activity
(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor antagonist. This compound is characterized by its complex structure, which includes a phenyl ring, a piperazine moiety, and a propoxy chain. Its molecular formula is C14H22BN2O3, with a molecular weight of approximately 278.35 g/mol. The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways.
The biological activity of this compound is linked to several mechanisms:
- Enzyme Inhibition : Boronic acids are known for their ability to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This property allows them to interfere with various metabolic pathways.
- Receptor Antagonism : The compound may act as a receptor antagonist, blocking specific receptors involved in signaling pathways that regulate cellular functions.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity across various studies. Below is a summary of findings from recent research:
Case Studies
- Enzyme Inhibition : A study focused on the interaction between this compound and human carbonic anhydrases revealed that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase modulation is beneficial .
- Antibacterial Activity : Another study demonstrated that the compound could aggregate bacteria through interactions with glycolipids on bacterial surfaces. This aggregation was linked to enhanced antibacterial effects, indicating that the compound may serve as a basis for developing new antibacterial agents .
Structural Comparisons
The structural features of this compound can be compared to other boronic acid derivatives, highlighting unique aspects that may influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid | Fluorine substitution | Enhanced binding properties |
| BD103 | Biased negative allosteric modulator | Targets CXCR3 signaling pathways |
| BD064 | Trifluoromethyl group | Varied pharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
